molecular formula C15H20N4O2S B4396709 tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate

tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate

Cat. No. B4396709
M. Wt: 320.4 g/mol
InChI Key: GHAHWQZTOLAXGW-UHFFFAOYSA-N
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Description

Tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate, also known as TMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMTM is a derivative of 1,2,4-triazole, a heterocyclic compound that is widely used in medicinal chemistry and agrochemical industries. In

Scientific Research Applications

Tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to possess fungicidal and insecticidal properties, making it a promising candidate for the development of new pesticides. In medicine, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. This compound has also been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organisms or cells. In fungi, this compound has been shown to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall. In cancer cells, this compound has been reported to induce apoptosis, or programmed cell death, by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects depending on the target organism or cell type. In fungi, this compound has been demonstrated to disrupt cell wall synthesis, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, this compound has been reported to inhibit the growth and survival of various species, including antibiotic-resistant strains. In animal studies, this compound has been shown to have low toxicity and no significant adverse effects.

Advantages and Limitations for Lab Experiments

Tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. This compound is also readily available and relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate. In agriculture, this compound could be further developed as a pesticide with improved efficacy and reduced environmental impact. In medicine, this compound could be explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. This compound could also be used as a building block for the synthesis of novel materials with unique properties and applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-15(2,3)21-14(20)16-10-12-17-18-13(22-4)19(12)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAHWQZTOLAXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(N1C2=CC=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate
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tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate

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